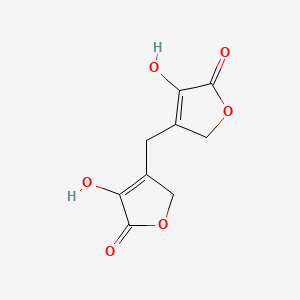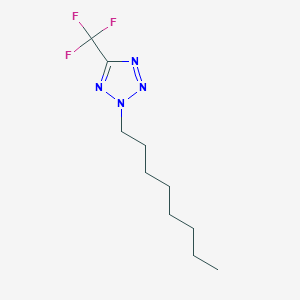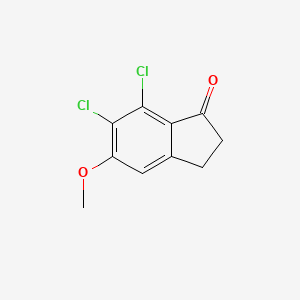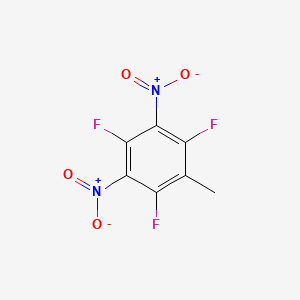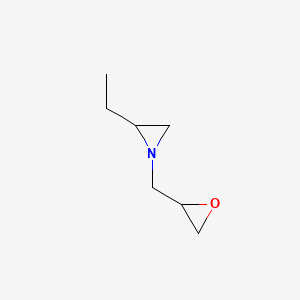
Aziridine, 2-ethyl-1-(oxiranylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-ethyl-1-(oxiranylmethyl)- is an organic compound that features a three-membered ring structure containing nitrogen. This compound is a derivative of aziridine, which is known for its significant practical interest due to its unique chemical properties and reactivity. Aziridine compounds are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridine, 2-ethyl-1-(oxiranylmethyl)- can be synthesized through several methods. One common approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction produces aryl aziridine carboxylates with high yields and excellent cis-diastereoselectivity . Another method involves the use of N-tosyl imines with iodomethyllithium, which allows for the efficient synthesis of aziridines .
Industrial Production Methods
Industrial production of aziridine compounds often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridine .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-ethyl-1-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in the reactions of aziridine compounds include ethyl diazoacetate, Bi(OTf)3, iodomethyllithium, and various nucleophiles. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products
The major products formed from the reactions of aziridine, 2-ethyl-1-(oxiranylmethyl)- include aryl aziridine carboxylates, amines, and various substituted aziridines depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of aziridine, 2-ethyl-1-(oxiranylmethyl)- involves its highly strained ring structure, which makes it reactive towards nucleophiles. The ring-opening reactions of aziridines with nucleophiles result in the formation of alkylated products. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and crosslinking in coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a PDIA1 inhibitor and its immunomodulatory anticancer properties.
Aziridine alkaloids: Natural and synthetic aziridine-containing compounds with confirmed pharmacological activity, including antitumor and antimicrobial effects.
Azetidine: Another three-membered nitrogen-containing ring compound used in similar applications as aziridine.
Uniqueness
Aziridine, 2-ethyl-1-(oxiranylmethyl)- is unique due to its specific structure, which combines the aziridine ring with an oxirane (epoxide) moiety. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
4465-97-8 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-ethyl-1-(oxiran-2-ylmethyl)aziridine |
InChI |
InChI=1S/C7H13NO/c1-2-6-3-8(6)4-7-5-9-7/h6-7H,2-5H2,1H3 |
Clé InChI |
HHSKTLKGFHKHOI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN1CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
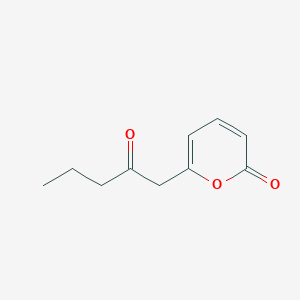
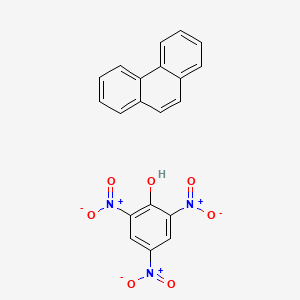
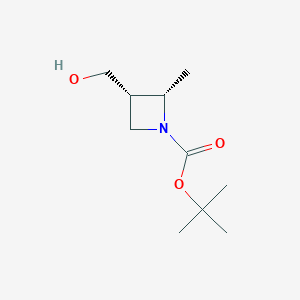
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
